molecular formula C14H14N2O3S2 B13363764 N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide

N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide

Cat. No.: B13363764
M. Wt: 322.4 g/mol
InChI Key: BOKUKELAHTXGHA-UHFFFAOYSA-N
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Description

N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide is an organic compound that features a nicotinamide core substituted with a methylsulfonylphenyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide typically involves the reaction of 4-(methylsulfonyl)aniline with 2-(methylthio)nicotinoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitric acid, halogens (e.g., bromine, chlorine)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving nicotinamide derivatives.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting the biochemical pathways in which they are involved. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Methylthio)phenyl)-2-(methylthio)nicotinamide
  • N-(4-(Methylsulfonyl)phenyl)-2-(methylsulfonyl)nicotinamide
  • N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)pyridine

Uniqueness

N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide is unique due to the presence of both a methylsulfonyl group and a methylthio group on the nicotinamide core. This combination of functional groups can impart specific chemical and biological properties that are distinct from other similar compounds. For example, the methylsulfonyl group can enhance the compound’s solubility and stability, while the methylthio group can influence its reactivity and interaction with molecular targets.

Properties

Molecular Formula

C14H14N2O3S2

Molecular Weight

322.4 g/mol

IUPAC Name

2-methylsulfanyl-N-(4-methylsulfonylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C14H14N2O3S2/c1-20-14-12(4-3-9-15-14)13(17)16-10-5-7-11(8-6-10)21(2,18)19/h3-9H,1-2H3,(H,16,17)

InChI Key

BOKUKELAHTXGHA-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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